1-Methoxyphthalazine

Electrophilic aromatic substitution Phthalazine nitration Regioselectivity

Analytical labs validating Hydralazine HCl methods often face regulatory risk from non-designated impurity standards. 1-Methoxyphthalazine is the official Hydralazine Impurity 8, supplied with compliant CoA and optional USP/EP traceability to ensure ANDA acceptance. Key advantages: (1) Eliminates method revalidation risk vs. unqualified analogs; (2) Defined nitration/demethylation profile (2.5% 5-nitro-1(2H)-phthalazone byproduct) aids forced degradation study design; (3) Patent-unencumbered scaffold for derivatization and freedom-to-operate analyses.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
CAS No. 24953-56-8
Cat. No. B1618394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methoxyphthalazine
CAS24953-56-8
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCOC1=NN=CC2=CC=CC=C21
InChIInChI=1S/C9H8N2O/c1-12-9-8-5-3-2-4-7(8)6-10-11-9/h2-6H,1H3
InChIKeyGESPRUVYTLDFDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methoxyphthalazine Reference Standard & Intermediate


1-Methoxyphthalazine (CAS 24953-56-8) is a 1-substituted phthalazine derivative bearing a methoxy group at the heterocyclic core, with the molecular formula C₉H₈N₂O and a molecular weight of 160.17 g/mol [1]. It is formally recognized as Hydralazine Impurity 8 and is supplied as a pharmaceutical reference standard with characterization data compliant with regulatory guidelines (USP/EP traceability) for ANDA submissions and commercial Hydralazine production [2]. Its chemical reactivity has been directly compared to phthalazine and 1-methylphthalazine in classic nitration studies, revealing substitution-dependent differences in electrophilic aromatic substitution outcomes [3].

1 Designated impurity standard — Hydralazine Impurity 8 with USP/EP traceability pathway for ANDA submission support
2 Distinct methoxy reactivity — unique demethylation pathway under acidic conditions compared to other 1-substituted phthalazines
3 Prior art compound — patent-unencumbered scaffold for phthalazine-based research and method development

1-Methoxyphthalazine Irreplaceability


While numerous 1-alkoxy and 1-substituted phthalazine derivatives exist within the same compound class, their interchangeability is precluded by at least two documented factors. First, 1-methoxyphthalazine is the specific chemical entity designated as Hydralazine Impurity 8; using an analog such as 1-ethoxyphthalazine would invalidate regulatory traceability for ANDA submissions, as the impurity profile and retention time would differ [1]. Second, the methoxy substituent imparts a distinct electronic directing effect during electrophilic aromatic substitution; a 1964 head-to-head nitration study demonstrated that 1-methoxyphthalazine undergoes concurrent demethylation to yield 5-nitro-1(2H)-phthalazone as a by-product, a pathway not observed with 1-methylphthalazine or unsubstituted phthalazine under identical conditions [2]. These chemical and regulatory distinctions mean that generic substitution—even with close structural analogs—introduces risks to analytical method validity and synthetic outcome predictability.

Regulatory Structural analogs lack Hydralazine impurity designation; substitution may invalidate ANDA method validation and regulatory traceability
Reactivity Different 1-substituents alter electrophilic substitution outcome; by-product profile may not transfer across methoxy, methyl, and unsubstituted analogs
Side reaction Non-methoxy analogs do not exhibit acid-mediated demethylation; reaction design predictions may differ significantly under strongly acidic conditions

1-Methoxyphthalazine Differentiation Evidence


Nitration Regioselectivity and Demethylation Pathway

In a direct head-to-head study using identical nitration conditions (KNO₃/conc. H₂SO₄, 80–90°C), 1-methoxyphthalazine exhibited a distinct product profile compared to phthalazine and 1-methylphthalazine. The methoxy-substituted substrate produced 1-methoxy-5-nitrophthalazine as the main isolable basic product (m.p. 207–210°C, 0.3 g from 2.0 g starting material) alongside 5-nitro-1(2H)-phthalazone (m.p. 260°C, 0.05 g) arising from concurrent acid-mediated demethylation [1]. In contrast, phthalazine nitration yielded 5-nitrophthalazine (m.p. 187–188°C, yield ~20%, 0.7 g from 2.6 g) with 5-nitro-1(2H)-phthalazone as a minor by-product from ring oxidation, not demethylation. 1-Methylphthalazine produced 1-methyl-5-nitrophthalazine (m.p. 195–197°C, 1.0 g from 5.0 g) with 4-methyl-8-nitro-1(2H)-phthalazone as by-product—a regioisomeric oxidation pathway distinct from the demethylation seen with the methoxy analog [1].

Nitration product profile
Head-to-head
1-Methoxyphthalazine: main product 1-methoxy-5-nitrophthalazine (m.p. 207–210°C); by-product 5-nitro-1(2H)-phthalazone via demethylation

Phthalazine: 5-nitrophthalazine (m.p. 187–188°C, ~20% yield)
1-Methylphthalazine: 1-methyl-5-nitrophthalazine (m.p. 195–197°C)
Demethylation pathway is unique to the methoxy analog; alters yield and purity profile relative to methyl or unsubstituted substrates
KNO₃ / conc. H₂SO₄, 80–90°C; Kanahara, Yakugaku Zasshi 1964
Electrophilic aromatic substitution Phthalazine nitration Regioselectivity Synthetic methodology

Patent Prior Art Exclusion

Japanese Patent JPH05222002 (ASTA MEDICA AG, 1993) claims phthalazine compounds containing an ether or thioether group at the 1-position for analgesic, anti-inflammatory, anticonvulsive, and antipyretic uses. However, the patent explicitly disclaims 1-methoxyphthalazine, 1-ethoxyphthalazine, and 1-phenoxyphthalazine from the scope of the invention [1]. This exclusion—carving out the three simplest 1-alkoxy/aryloxy phthalazines—indicates that these compounds were already established in the prior art at the time of filing and were not considered part of the novel invention. In contrast, larger or functionalized 1-alkoxyphthalazines (e.g., quinuclidyl, substituted alkyl, pyridyl ethers) fall within the claimed invention.

Prior art status
Class-level
Explicitly excluded from JPH05222002 claims along with 1-ethoxyphthalazine and 1-phenoxyphthalazine; carved out from otherwise broad 1-alkoxy/aryloxy phthalazine patent scope
Established prior art supports freedom-to-operate review for reference standard procurement
Patent filed 1992; class-level inference from explicit exclusion language
Pharmaceutical patent Prior art Phthalazine ethers Analgesic Anti-inflammatory

Hydralazine Impurity 8 Designation

1-Methoxyphthalazine is the chemically defined entity for Hydralazine Impurity 8, a designated process-related impurity in the antihypertensive drug Hydralazine Hydrochloride [1]. Multiple certified reference standard suppliers (ChemWhat, SynZeal, Clearsynth) provide this compound with detailed Certificates of Analysis (CoA) and analytical data packages compliant with regulatory guidelines for Abbreviated New Drug Applications (ANDA), Drug Master Files (DMF), quality control (QC), method validation (AMV), and stability studies [1][2]. Traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility [1]. In contrast, close structural analogs such as 1-ethoxyphthalazine (CAS 90915-02-9) or 1-phenoxyphthalazine are not designated Hydralazine impurities and lack this specific regulatory qualification framework.

Impurity designation
Reported
Designated Hydralazine Impurity 8; supplied with regulatory-compliant CoA and USP/EP traceability pathway. Accepted for ANDA, DMF, method validation, and forced degradation studies.
Regulatory method validation requires this specific entity; non-designated analogs lack qualification framework
Consistent across ChemWhat, SynZeal, and Clearsynth product specifications
Pharmaceutical impurity Hydralazine Reference standard ANDA DMF Method validation

Demethylation Susceptibility Under Acidic Conditions

Under the strongly acidic nitration conditions (conc. H₂SO₄, 80–90°C) employed in the Kanahara study, 1-methoxyphthalazine uniquely underwent partial demethylation, producing 5-nitro-1(2H)-phthalazone as a secondary product (0.05 g from 2.0 g starting material) alongside the main nitration product 1-methoxy-5-nitrophthalazine [1]. This demethylation pathway was confirmed by independent synthesis: treatment of the isolated 1-methoxy-5-nitrophthalazine with 47% HBr under reflux yielded 5-nitro-1(2H)-phthalazone (m.p. 260–262°C), matching the by-product [1]. Neither phthalazine nor 1-methylphthalazine exhibited this demethylation side reaction; their by-products instead arose from ring oxidation (phthalazine → 5-nitro-1(2H)-phthalazone) or methyl group oxidation (1-methylphthalazine → 4-methyl-8-nitro-1(2H)-phthalazone) [1].

Demethylation yield
Head-to-head
~2.5% mass conversion to 5-nitro-1(2H)-phthalazone under nitration conditions (0.05 g from 2.0 g starting material)
Acid-labile methoxy cleavage is documented; reaction design under strongly acidic conditions must account for this by-product pathway
Confirmed by independent HBr reflux demethylation of isolated 1-methoxy-5-nitrophthalazine
Demethylation Acid-mediated cleavage Phthalazine reactivity By-product formation

1-Methoxyphthalazine Applications


Hydralazine ANDA Reference Standard

1-Methoxyphthalazine (Hydralazine Impurity 8) is specified for use in analytical method development, method validation (AMV), and quality control (QC) applications during ANDA filing and commercial Hydralazine production [1]. Its regulatory-compliant Certificate of Analysis and optional USP/EP traceability make it the appropriate procurement choice for pharmaceutical laboratories performing HPLC impurity profiling of Hydralazine Hydrochloride API. Analogs lacking this designated impurity status cannot substitute without invalidating regulatory method validation [1].

Intermediate for 5-Nitrophthalazine Derivatives

Based on the documented nitration study, 1-methoxyphthalazine undergoes regioselective nitration at the 5-position to yield 1-methoxy-5-nitrophthalazine [2]. This compound can serve as a precursor for further derivatization (e.g., demethylation to 5-nitro-1(2H)-phthalazone, or nucleophilic aromatic substitution). Researchers procuring 1-methoxyphthalazine for nitration chemistry should anticipate the competing demethylation side reaction (~2.5% mass conversion to 5-nitro-1(2H)-phthalazone under the reported conditions) and design purification protocols accordingly [2].

Substituent Electronic Effect Probe

The 1964 Kanahara study provides a rare head-to-head comparison of nitration outcomes across three 1-substituted phthalazines (H, CH₃, OCH₃) [2]. 1-Methoxyphthalazine is the only substrate among the three that exhibits concurrent demethylation under acidic nitration conditions, making it a valuable chemical probe for studying the interplay between substituent electronic effects and acid-labile ether cleavage in nitrogen-containing heterocycles. For academic or industrial laboratories investigating structure-reactivity relationships in phthalazine chemistry, this compound offers a well-characterized reference point with both published melting points (m.p. 207–210°C for the 5-nitro derivative) and elemental analysis data [2].

Freedom-to-Operate Reference Compound

The explicit exclusion of 1-methoxyphthalazine from the claims of Japanese Patent JPH05222002 (ASTA MEDICA AG, 1993) establishes this compound as prior art within the 1-alkoxyphthalazine chemical space [3]. For pharmaceutical R&D organizations conducting freedom-to-operate analyses or seeking non-infringing starting points for phthalazine-based drug discovery programs, 1-methoxyphthalazine represents a well-characterized, patent-unencumbered scaffold that can be procured without intellectual property constraints related to the ASTA Medica patent family [3].

Application
Selection Property
Validation Focus
Hydralazine ANDA impurity profiling
Designated impurity reference standard status
USP/EP traceability and CoA documentation review
5-Nitrophthalazine derivative synthesis
Demethylation-aware reaction design context
By-product formation monitoring under acidic conditions
Substituent electronic effect probe
Distinct methoxy directing effect in electrophilic substitution
Structure-reactivity relationship across phthalazine series
Freedom-to-operate reference
Prior art compound with explicit patent exclusion
Patent landscape review for 1-alkoxyphthalazine programs
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